molecular formula C20H25N5O2S B2418279 1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034544-62-0

1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2418279
CAS No.: 2034544-62-0
M. Wt: 399.51
InChI Key: IEADIOAKKOSCEN-UHFFFAOYSA-N
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Description

The compound “1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups and rings, including a thiophene, cyclopentane, azetidine, triazole, and pyrrolidinone .

Scientific Research Applications

Applications in Drug Development

Anticancer and Antibacterial Agents : Compounds containing thiophene, triazole, and pyrrolidine moieties have been explored for their potential as anticancer and antibacterial agents. For example, nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, including those with triazole moieties, have been prepared to expand the spectrum of activity to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000). Additionally, a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties has shown potential as a human topoisomerase IIα inhibiting anticancer agent (Murugavel et al., 2019).

Selective Estrogen Receptor Degraders and Antagonists : The development of selective estrogen receptor degraders (SERDs) and antagonists is a critical area of research for the treatment of ER+ breast cancer. Tricyclic indazoles, which share some structural similarity with the given compound, have been optimized for this purpose, leading to the identification of potent SERDs with favorable pharmacokinetic properties for oral administration (Scott et al., 2020).

Synthetic Methods and Chemical Reactivity

Synthesis of Heterocyclic Compounds : The synthesis and chemical reactivity of compounds containing thiophene, azetidine, and pyrrolidine moieties are of significant interest. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related in structure, has been utilized as a starting material for generating a diverse library of compounds through alkylation and ring closure reactions, highlighting the versatile synthetic utility of such moieties in creating structurally diverse chemical libraries (Roman, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and how it’s used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in the development of new drugs or other chemical products .

Properties

IUPAC Name

1-[[1-[1-(1-thiophen-2-ylcyclopentanecarbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c26-18-6-3-9-23(18)11-15-12-25(22-21-15)16-13-24(14-16)19(27)20(7-1-2-8-20)17-5-4-10-28-17/h4-5,10,12,16H,1-3,6-9,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEADIOAKKOSCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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